Acylated Linaclotide

Reference Standard Characterization High-Resolution Mass Spectrometry Pharmaceutical Impurity Profiling

Acylated Linaclotide (CAS 1422389-17-0; synonym N-Acetyl Linaclotide, Ac-Cys1-Linaclotide) is the N-terminal acetylated derivative of the 14-amino acid guanylate cyclase-C (GC-C) agonist linaclotide, bearing a covalent acetyl modification at the Cys1 residue. Its molecular formula is C61H81N15O22S6 with a molecular weight of 1568.76 Da, differing from the parent linaclotide (C59H79N15O21S6, MW 1526.74 Da) by exactly one acetyl group (C2H2O, Δ 42.02 Da).

Molecular Formula C61H81N15O22S6
Molecular Weight 1568.76
Cat. No. B1574730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcylated Linaclotide
Molecular FormulaC61H81N15O22S6
Molecular Weight1568.76
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acylated Linaclotide Reference Standard – Identity, Structure, and Procurement-Grade Specifications


Acylated Linaclotide (CAS 1422389-17-0; synonym N-Acetyl Linaclotide, Ac-Cys1-Linaclotide) is the N-terminal acetylated derivative of the 14-amino acid guanylate cyclase-C (GC-C) agonist linaclotide, bearing a covalent acetyl modification at the Cys1 residue . Its molecular formula is C61H81N15O22S6 with a molecular weight of 1568.76 Da, differing from the parent linaclotide (C59H79N15O21S6, MW 1526.74 Da) by exactly one acetyl group (C2H2O, Δ 42.02 Da) . This compound retains the core three-disulfide-bond architecture (Cys1–Cys6, Cys2–Cys10, Cys5–Cys13) characteristic of linaclotide but carries a blocked N-terminus, which confers distinct physicochemical and chromatographic properties . It is supplied as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial linaclotide manufacturing [1].

Why Acylated Linaclotide Cannot Be Substituted with Parent Linaclotide or Other Impurity Standards in Regulated Analytical Workflows


In pharmaceutical quality control and regulatory submission contexts, linaclotide, its acetate salt, its active metabolite MM-419447, and its various process- or degradation-related impurities are not analytically interchangeable . Acylated Linaclotide (N-acetyl linaclotide) is a specific, covalent N-terminal modification product with a distinct CAS number (1422389-17-0), molecular formula (C61H81N15O22S6), and chromatographic retention behavior relative to the parent API (C59H79N15O21S6, CAS 851199-59-2) and the acetate salt form (CAS 851199-60-5) [1]. Regulatory guidances from USP, EMA, JP, and BP require impurity-specific reference standards for identity confirmation, system suitability testing, and quantification of individual specified impurities during ANDA/NDA submissions . Substituting Acylated Linaclotide with generic linaclotide, linaclotide acetate, or a structurally distinct impurity such as Asp7-Linaclotide or Des-Tyr14-Linaclotide would invalidate the analytical method's specificity, compromise impurity profiling accuracy, and risk regulatory non-compliance .

Acylated Linaclotide – Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Molecular Identity: Covalent N-Acetyl Modification Distinguished from Parent Linaclotide by Exact Mass Difference of 42.02 Da

Acylated Linaclotide is structurally differentiated from the parent linaclotide API by a covalent acetyl group (CH3CO–) attached to the N-terminal Cys1 residue, replacing the free N-terminus. This is confirmed by the molecular formula C61H81N15O22S6 (monoisotopic MW 1568.76 Da) versus linaclotide C59H79N15O21S6 (MW 1526.74 Da), yielding a mass shift of Δ 42.02 Da, which corresponds precisely to one acetyl moiety (C2H2O) . This covalent modification is distinct from the acetate salt form (linaclotide acetate, C59H79N15O21S6 · C2H4O2, CAS 851199-60-5), in which the acetate counterion is ionically associated rather than covalently conjugated [1]. The blocked N-terminus alters the peptide's ionization efficiency in electrospray mass spectrometry and its retention time in reversed-phase HPLC, enabling unequivocal chromatographic resolution from both linaclotide and linaclotide acetate .

Reference Standard Characterization High-Resolution Mass Spectrometry Pharmaceutical Impurity Profiling

Regulatory Impurity Specification: Quantitative Thresholds for Individual Related Peptide Impurities in QC Release Testing

In pharmaceutical quality control of linaclotide drug substance and drug product, individual related peptide impurities—including the N-acetyl linaclotide species—are controlled to defined quantitative specification limits. Industry-standard acceptable thresholds for individual specified peptide impurities are at or below 0.5% area by validated HPLC method, with total impurities typically controlled to approximately 2.0% area or less . These specification ranges align with ICH Q3A/Q3B guidances on impurities in new drug substances and products, which require identification, reporting, and qualification thresholds for each specified impurity [1]. The N-acetyl impurity is one of the recognized specified impurities in the linaclotide impurity profile alongside Asp7-Linaclotide, Cys1-IMD-Linaclotide, oxidation products, deamidation products, and disulfide-scrambled isomers . Without an authenticated Acylated Linaclotide reference standard of known purity (typically ≥95% by HPLC), a quality control laboratory cannot establish system suitability, determine relative response factors, or accurately quantify this impurity against the established specification .

Quality Control Specifications ANDA Regulatory Compliance Impurity Acceptance Criteria

Patent-Defined Degradation Product: Acylated Linaclotide Recognized with Quantitative Composition Limits in Crystalline Linaclotide Formulations

US Patent Application 20100125056 ('Crystalline Form of Linaclotide,' Ironwood Pharmaceuticals) explicitly identifies the acetylation product as a degradation product of linaclotide and establishes quantitative composition limits for its presence in α-crystalline linaclotide formulations [1]. The patent specifies that the acetylation product may comprise less than 10%, less than 7.5%, less than 5%, less than 2%, less than 1%, or less than 0.5% by weight of the pharmaceutical composition, and further defines acceptable ranges of about 0.05% to about 5%, or about 0.05% to about 2%, or about 0.1% to about 2% by weight [2]. This patent recognition distinguishes the N-acetyl impurity from other potential degradation products (hydrolysis, formylation, oxidation, deamidation products) that are each separately specified with their own quantitative limits [3]. The α-crystalline form of linaclotide is claimed to exhibit enhanced stability against chemical degradation compared to amorphous linaclotide, making quantitative monitoring of the acetylation product a stability-indicating parameter [4].

Degradation Product Monitoring Formulation Stability Patent-Defined Impurity Limits

Structural Differentiation from the Pharmacologically Active Metabolite MM-419447: Acylated Form Retains the Full 14-Residue Sequence Including C-Terminal Tyr14

A key structural distinction exists between Acylated Linaclotide (N-acetyl-linaclotide, 14 amino acids, C-terminal Tyr14) and the major active metabolite MM-419447 (des-Tyr14-linaclotide, 13 amino acids, sequence CCEYCCNPACTGC). Linaclotide is converted to MM-419447 in the small intestine by cleavage of the C-terminal tyrosine residue, and both peptides are equipotent at the GC-C receptor [1]. In the Busby et al. (2013) study, linaclotide and MM-419447 demonstrated comparable high-affinity binding to T84 cells and concentration-dependent cGMP accumulation; after oral administration, MM-419447 was the predominant active peptide recovered in feces (3–5% of dose in humans, <1% in rats) [2]. The acylated linaclotide reference standard retains the full 14-residue sequence including Tyr14, differing from MM-419447 by both the N-terminal acetyl group and the presence of the C-terminal tyrosine [3]. This distinction is critical for analytical method development: an HPLC method validated using Acylated Linaclotide as the reference standard will exhibit different retention behavior than one using MM-419447, and the two cannot be used interchangeably for impurity quantification or system suitability testing .

Metabolite Differentiation Peptide Stability Assessment Reference Standard Selection

Gastrointestinal Stability Context: Acyl Modification as a Class-Level Strategy to Improve Peptide Half-Life Beyond Linaclotide's 48-Minute Baseline

Linaclotide undergoes rapid proteolytic degradation in the intestinal environment, with a measured half-life (t1/2) of approximately 48 minutes in simulated intestinal fluid (SIF) [1]. A systematic structure–activity relationship (SAR) study by Góngora-Benítez et al. (2021) demonstrated that strategic chemical modifications to linaclotide—including C-terminal amidation, D-amino acid substitution, and diselenide bond replacement—can extend the gastrointestinal half-life to more than 8 hours while retaining low nanomolar GC-C potency [2]. Most modified analogs remained active at EC50 values comparable to linaclotide (3.7 ± 0.5 nM in T84 cell cGMP assay), with Linaclotide-NH2 (7.2 ± 2.1 nM) and [Sec1,6; d-Tyr14]-Linaclotide (5.0 ± 0.6 nM) representing the most successful designs [3]. Although a specific acylated linaclotide was not tested in this SAR series, acylation (including N-terminal acetylation) is a well-established peptide modification strategy that can increase resistance to aminopeptidase-mediated degradation by blocking the free N-terminus, thereby slowing the initial step of exopeptidase cleavage . This class-level evidence supports the rationale that the acylated derivative may exhibit differential stability properties compared to unmodified linaclotide, positioning it as a relevant probe for stability-indicating method development and degradation pathway elucidation.

Peptide Gastrointestinal Stability Proteolytic Degradation Resistance Linaclotide Analog SAR

Chromatographic and Analytical Method Differentiation: Acylated Linaclotide as a System Suitability Standard with Distinct HPLC Retention Relative to Parent and Other Specified Impurities

Acylated Linaclotide serves as a critical system suitability standard in validated HPLC methods for linaclotide impurity profiling because its N-terminal acetyl modification confers a distinct chromatographic retention time that must be resolved from the parent linaclotide peak, the MM-419447 metabolite peak, and other specified impurity peaks (Asp7-Linaclotide, Cys1-IMD-Linaclotide, oxidation impurity, Des-Tyr14-Linaclotide) . Vendor-supplied reference standards of Acylated Linaclotide are characterized with comprehensive Certificates of Analysis (COA) including HPLC purity (typically ≥95% or ≥98%), mass spectrometry confirmation, and in some cases 1H NMR, 13C NMR, and IR spectral data . These characterized standards are used to establish relative retention times (RRT), relative response factors (RRF), and peak identity confirmation in stability-indicating methods . The patent literature on linaclotide manufacturing (US Patent Application 20250042948) further emphasizes the need for analytical methods capable of detecting and quantifying linaclotide-related impurities at levels as low as 40 ppm (LOD) and 50 ppm (LOQ) using ion-pairing chromatography, highlighting the analytical rigor required and the necessity of authenticated impurity reference standards [1].

HPLC Method Validation System Suitability Testing Impurity Resolution and Identification

Validated Research and Industrial Application Scenarios for Acylated Linaclotide Based on Quantitative Differentiation Evidence


ANDA and NDA Regulatory Submission Support: Impurity Reference Standard for Method Validation and QC Release Testing

Acylated Linaclotide (CAS 1422389-17-0) is an indispensable reference standard for generic pharmaceutical companies preparing ANDA submissions for linaclotide capsules (generic Linzess®/Constella®). Per the impurity specification framework, individual related peptide impurities including the N-acetyl species must be controlled at ≤0.5% area by validated HPLC, with total impurities typically ≤2.0% . The reference standard is used to establish system suitability (resolution between acylated linaclotide and parent linaclotide peaks), determine relative retention times and relative response factors, and quantify the N-acetyl impurity in drug substance and drug product batches against the specification limit. The US Patent 20100125056 further defines quantitative acceptance criteria for the acetylation product in α-crystalline linaclotide formulations, making this standard essential for demonstrating pharmaceutical equivalence [1]. Without this authenticated standard, an ANDA submission risks a Refuse-to-Receive (RTR) determination from the FDA due to incomplete impurity characterization [2].

Forced Degradation and Stability-Indicating Method Development for Linaclotide Drug Product

In forced degradation studies (acid, base, oxidative, thermal, photolytic stress conditions per ICH Q1A/Q1B), Acylated Linaclotide serves as a key marker for evaluating N-terminal chemical stability and identifying degradation pathways. Linaclotide is known to be susceptible to moisture-driven degradation reactions including hydrolysis, deamidation, isomerization, and acetylation . By spiking Acylated Linaclotide reference standard into stressed samples and monitoring its formation or consumption, analytical scientists can validate that their stability-indicating HPLC method adequately resolves and quantifies this specific degradation product. The patent literature on α-crystalline linaclotide recognizes the acetylation product as a distinct degradation marker with defined quantitative limits (≤0.5% to ≤5% by weight), confirming its relevance for stability studies [1]. This application is particularly important for establishing shelf-life specifications and demonstrating that the generic product's degradation profile matches the Reference Listed Drug (RLD).

Peptide Modification Research: Probing the Effect of N-Terminal Acylation on GC-C Receptor Peptide Physicochemical Properties

For academic and industrial peptide chemistry laboratories investigating structure–activity relationships of guanylate cyclase-C agonists, Acylated Linaclotide provides a well-characterized model system for studying the impact of N-terminal acylation on peptide properties. The Góngora-Benítez et al. (2021) study established that strategic modifications to linaclotide can increase gastrointestinal half-life from 48 minutes to >8 hours while maintaining low nanomolar GC-C potency (EC50 range 5.0–104 nM for various analogs) [2]. Although a specific acylated linaclotide was not included in that SAR series, the class-level precedent that N-terminal modifications can substantially alter degradation kinetics supports the use of Acylated Linaclotide as a comparator compound in stability assays, membrane permeability studies, and receptor binding experiments. Its distinct molecular mass (Δ 42.02 Da vs. parent) enables unambiguous identification by LC-MS in complex biological matrices.

Pharmaceutical Reference Standard Procurement for cGMP-Compliant Quality Control Laboratories

Quality control laboratories operating under cGMP regulations (21 CFR Part 211) require authenticated, fully characterized reference standards with traceability to pharmacopeial standards (USP, EP, JP, BP) for linaclotide impurity testing. Acylated Linaclotide reference standards are supplied with comprehensive Certificates of Analysis including HPLC purity data, mass spectrometry confirmation, and residual solvent analysis . These standards are used for routine QC batch release testing, where the N-acetyl impurity must be quantified against the ≤0.5% area specification . The standards also support analytical method transfers between R&D and QC laboratories and are essential for regulatory inspections where auditors review impurity standard qualification and handling procedures. Procurement from reputable vendors offering cGMP-compliant facilities and full characterization data packages is critical for audit readiness and regulatory compliance.

Quote Request

Request a Quote for Acylated Linaclotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.